molecular formula C17H17ClN2O2 B4653099 N-(4-chlorophenyl)-N'-(4-ethylbenzyl)ethanediamide

N-(4-chlorophenyl)-N'-(4-ethylbenzyl)ethanediamide

Cat. No. B4653099
M. Wt: 316.8 g/mol
InChI Key: GLKFWUREAATZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-(4-ethylbenzyl)ethanediamide, also known as Cetirizine, is a second-generation antihistamine drug that is widely used to treat allergies and allergic reactions. It is a member of the piperazine class of antihistamines and is structurally related to hydroxyzine. Cetirizine is a potent and selective H1 receptor antagonist that blocks the effects of histamine, a chemical that is released by the body during an allergic reaction.

Mechanism of Action

N-(4-chlorophenyl)-N'-(4-ethylbenzyl)ethanediamide works by blocking the effects of histamine at the H1 receptor. Histamine is a chemical that is released by the body during an allergic reaction and causes symptoms such as itching, sneezing, and runny nose. By blocking the H1 receptor, cetirizine prevents the effects of histamine and reduces the symptoms of allergies.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(4-ethylbenzyl)ethanediamide has a number of biochemical and physiological effects on the body. It is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 1 hour of administration. N-(4-chlorophenyl)-N'-(4-ethylbenzyl)ethanediamide is metabolized in the liver and excreted in the urine. It has a half-life of approximately 10 hours in adults and 6 hours in children.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-N'-(4-ethylbenzyl)ethanediamide has several advantages for use in laboratory experiments. It is a potent and selective H1 receptor antagonist that is widely available and easy to administer. N-(4-chlorophenyl)-N'-(4-ethylbenzyl)ethanediamide has a low incidence of side effects and is generally well-tolerated by patients. However, there are some limitations to the use of cetirizine in laboratory experiments. It has a relatively short half-life and may require repeated dosing to maintain therapeutic levels. Additionally, cetirizine may interact with other drugs or substances, which could affect the results of experiments.

Future Directions

There are several future directions for research on cetirizine. One area of interest is the potential use of cetirizine in the treatment of other conditions, such as asthma and atopic dermatitis. Another area of research is the development of new formulations of cetirizine that are more effective or have fewer side effects. Additionally, researchers may investigate the mechanisms of action of cetirizine and its effects on the immune system.

Scientific Research Applications

N-(4-chlorophenyl)-N'-(4-ethylbenzyl)ethanediamide has been extensively studied for its pharmacological properties and therapeutic applications. It is used to treat a variety of allergic conditions, including hay fever, allergic rhinitis, and urticaria. N-(4-chlorophenyl)-N'-(4-ethylbenzyl)ethanediamide has also been investigated for its potential use in the treatment of other conditions, such as asthma, atopic dermatitis, and allergic conjunctivitis.

properties

IUPAC Name

N'-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-2-12-3-5-13(6-4-12)11-19-16(21)17(22)20-15-9-7-14(18)8-10-15/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKFWUREAATZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-N'-(4-ethylbenzyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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